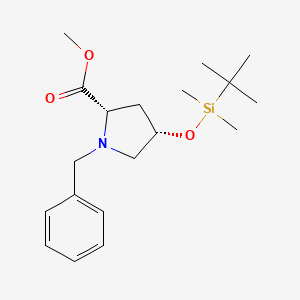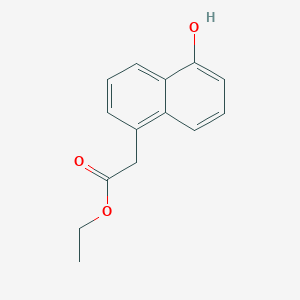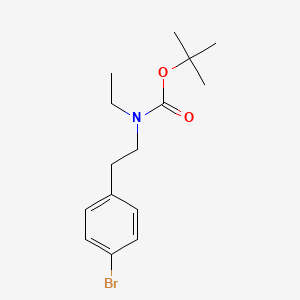
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acrylate group attached to a hexyl chain, which is further connected to a phenoxy group substituted with a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate typically involves a multi-step process:
Preparation of 6-bromohexyl acrylate: This intermediate can be synthesized by reacting 6-bromohexanol with acryloyl chloride in the presence of a base such as triethylamine.
Formation of 4-hydroxyphenyl tert-butyl carbonate: This compound is prepared by reacting 4-hydroxyphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like pyridine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 6-bromohexyl acrylate and 4-hydroxyphenyl tert-butyl carbonate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, leading to the formation of the corresponding phenol.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or UV light conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-(4-hydroxyphenoxy)hexyl acrylate.
Polymerization: Poly(6-(4-((tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate).
Substitution: Various substituted phenoxyhexyl acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is used as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific properties by copolymerizing with other monomers.
Biology
The compound can be used to create biocompatible polymers for drug delivery systems. The Boc group provides a protective function that can be removed under physiological conditions to release active compounds.
Medicine
In medicine, polymers derived from this compound can be used in the development of medical devices, such as stents and catheters, due to their biocompatibility and mechanical properties.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form cross-linked networks makes it valuable in creating durable and resistant materials.
Mecanismo De Acción
The mechanism by which 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate exerts its effects is primarily through its polymerization and subsequent formation of cross-linked networks. The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The Boc group can be cleaved under acidic conditions, allowing for further functionalization or interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-hydroxyphenoxy)hexyl acrylate: Lacks the Boc protective group, making it more reactive under certain conditions.
6-(4-methoxyphenoxy)hexyl acrylate: Contains a methoxy group instead of a Boc group, affecting its reactivity and applications.
6-(4-chlorophenoxy)hexyl acrylate:
Uniqueness
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is unique due to the presence of the Boc group, which provides a protective function that can be selectively removed. This feature allows for controlled functionalization and makes it suitable for applications requiring biocompatibility and precise chemical modifications.
Propiedades
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenoxy]hexyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-5-18(21)24-15-9-7-6-8-14-23-16-10-12-17(13-11-16)25-19(22)26-20(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNBXRLQKMHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B8090519.png)






![PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-](/img/structure/B8090561.png)


![4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8090585.png)
![methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8090592.png)
